2-(Azetidin-3-yl)-N-ethylpropanamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-N-ethylpropanamide |
InChI |
InChI=1S/C8H16N2O/c1-3-10-8(11)6(2)7-4-9-5-7/h6-7,9H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
KGJFOIOXFFARAR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C(C)C1CNC1 |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 2 Azetidin 3 Yl N Ethylpropanamide
Strategic Approaches to the Synthesis of Azetidine (B1206935) Ring Systems Relevant to 2-(Azetidin-3-yl)-N-ethylpropanamide
The four-membered azetidine ring, a key structural motif, presents a synthetic challenge due to its inherent ring strain. rsc.orgresearchwithnj.com However, its importance in medicinal chemistry has driven the development of numerous innovative synthetic strategies. magtech.com.cnnih.gov
The direct formation of the azetidine ring through cyclization is a common and effective strategy. These methods typically involve the formation of a key carbon-nitrogen bond to close the four-membered ring.
Intramolecular Nucleophilic Substitution: A foundational approach involves the cyclization of γ-aminoalkyl halides or sulfonates. This 4-exo-tet substitution is a reliable method for forming the azetidine ring. nih.gov
Palladium-Catalyzed C-H Amination: Modern methods have employed palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination. rsc.org This advanced technique allows for the direct conversion of a C-H bond into a C-N bond to form the heterocyclic ring. rsc.org
[2+2] Photocycloadditions: The aza-Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct route to the azetidine skeleton. magtech.com.cn Recent advancements utilize visible light to promote this reaction with 2-isoxazoline-3-carboxylates as oxime precursors. rsc.org
Radical Cyclization: A copper-catalyzed, visible-light-mediated anti-Baldwin 4-exo-dig radical cyclization of ynamides has been developed as a general method for synthesizing azetidines with high regioselectivity. nih.gov
Interactive Table: Comparison of Azetidine Ring Cyclization Methods
| Method | Key Features | Starting Materials | Catalyst/Reagent |
|---|---|---|---|
| Intramolecular Nucleophilic Substitution | Classic, reliable 4-exo-tet cyclization. nih.gov | γ-aminoalkyl halides/sulfonates | Base |
| Pd-Catalyzed C-H Amination | Direct C-H to C-N bond formation. rsc.org | Amines with accessible γ-C-H bonds | Palladium(II) catalyst, oxidant rsc.org |
| Aza-Paternò–Büchi Reaction | [2+2] photocycloaddition. magtech.com.cn | Imines and alkenes, or oxime precursors rsc.org | Visible light, photocatalyst rsc.org |
An alternative to direct cyclization is the expansion of smaller, more readily available ring systems, primarily three-membered aziridines.
[3+1] Ring Expansion: A stereoselective method involves the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines. nih.gov This process results in a one-carbon ring expansion to yield highly substituted methylene azetidines, efficiently transferring chirality from the starting material to the product. nih.gov
Biocatalytic Ring Expansion: Engineered enzymes, such as variants of cytochrome P450, have been shown to catalyze the one-carbon ring expansion of aziridines. acs.org These "carbene transferase" enzymes can mediate a highly enantioselective rsc.orgrsc.org-Stevens rearrangement of an intermediate aziridinium (B1262131) ylide to form the azetidine ring. acs.org
Interactive Table: Overview of Ring Expansion Strategies for Azetidine Synthesis
| Method | Key Transformation | Catalyst/Reagent | Stereocontrol |
|---|---|---|---|
| [3+1] Ring Expansion | Methylene aziridine (B145994) to methylene azetidine. nih.gov | Rhodium-bound carbene nih.gov | Excellent, chirality transfer from substrate. nih.gov |
For the synthesis of this compound, a handle at the 3-position of the azetidine ring is required for coupling to the propanamide side chain. This can be achieved either by carrying the functional group through the ring formation sequence or by functionalizing the pre-formed heterocycle.
Direct C(sp³)–H Functionalization: Modern synthetic methods allow for the direct and stereoselective functionalization of C-H bonds on the azetidine ring, enabling the introduction of various substituents. rsc.org
Alkylation Reactions: The nitrogen atom or substituents on the azetidine ring can be selectively alkylated to build more complex structures. rsc.org
Cross-Coupling Reactions: A powerful strategy involves the use of a bench-stable benzoylated 1-azabicyclo[1.1.0]butane (ABB). nih.gov Ring-opening of this strained system with a bromide source generates a redox-active azetidine intermediate that can participate in nickel-catalyzed Suzuki cross-coupling reactions with boronic acids to form 3-aryl or 3-vinyl azetidines. nih.gov
Interactive Table: Functionalization Techniques for Azetidine Derivatives
| Technique | Position Functionalized | Type of Group Introduced | Key Reagents |
|---|---|---|---|
| C(sp³)–H Functionalization | C3-H | Aryl groups, etc. rsc.org | Transition metal catalysts |
| Reductive Alkylation | N1 or side-chain N | Alkyl groups rsc.org | Aldehyde/ketone, reducing agent |
Synthesis of the Propanamide Moiety and its Coupling with the Azetidine Core
The N-ethylpropanamide fragment contains a chiral center at the alpha-carbon. Its synthesis and subsequent coupling to the azetidine core must be carefully controlled to achieve the desired stereochemistry.
The final key step in the synthesis is the formation of the amide bond between the 3-functionalized azetidine (specifically, a 3-amino or 3-carboxy azetidine derivative) and the corresponding propanamide precursor.
Acyl Chloride Method: A classic and effective method involves converting the carboxylic acid (e.g., 2-chloropropanoic acid) to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.com The resulting acyl chloride readily reacts with the amine (e.g., 3-aminoazetidine or ethylamine) to form the amide bond.
Coupling Reagent-Mediated Methods: To avoid the harsh conditions of acyl chloride formation, a wide variety of coupling reagents are used to facilitate amide bond formation under milder conditions. numberanalytics.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. masterorganicchemistry.comquora.com These methods are particularly valuable in peptide synthesis and for sensitive substrates. masterorganicchemistry.com
Direct Thermal Dehydration: In some cases, heating the ammonium (B1175870) salt of a carboxylic acid can drive off water to form the amide. sciencemadness.org However, this method often requires high temperatures and is generally less suitable for complex molecules. masterorganicchemistry.com
Interactive Table: Comparison of Amide Bond Formation Methods
| Method | Activating Agent | Byproducts | Conditions |
|---|---|---|---|
| Acyl Chloride | Thionyl chloride (SOCl₂) masterorganicchemistry.com | HCl, SO₂ | Often requires base to neutralize HCl |
| DCC Coupling | Dicyclohexylcarbodiimide masterorganicchemistry.comquora.com | Dicyclohexylurea (DCU) | Mild, neutral pH masterorganicchemistry.com |
Establishing the correct stereochemistry at the C2 position of the propanamide fragment is crucial. This can be accomplished through several asymmetric strategies.
Use of Chiral Auxiliaries: A powerful strategy involves attaching a chiral auxiliary to a propionate (B1217596) precursor. rsc.org For example, an N-propionyl oxazolidinone can undergo a substrate-directed reaction, such as a diastereoselective aldol (B89426) reaction. After subsequent transformations, the chiral auxiliary is cleaved, yielding the enantiomerically enriched propanamide fragment. rsc.orgbath.ac.uk
Catalytic Asymmetric Synthesis: Asymmetric catalysis provides a more atom-economical approach. For instance, a rhodium-catalyzed carbene N-H insertion reaction can be used to N-alkylate a primary amide with a diazo compound in the presence of a chiral co-catalyst, achieving high enantioselectivity. nih.gov
Resolution of Racemates: While less efficient, it is also possible to synthesize the racemic propanamide and then separate the enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Interactive Table: Approaches for Stereoselective Propanamide Synthesis
| Approach | Key Principle | Common Reagents/Catalysts | Outcome |
|---|---|---|---|
| Chiral Auxiliary | Temporary covalent bonding of a chiral molecule to direct a reaction diastereoselectively. rsc.org | Evans oxazolidinones rsc.org | High diastereomeric excess, requires attachment and cleavage steps. bath.ac.uk |
| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. nih.gov | Chiral Rhodium complexes nih.gov | High enantiomeric excess, more atom-economical. |
Development and Optimization of High-Yield Synthetic Pathways
The efficient construction of this compound necessitates a multi-step approach that secures the azetidine core, introduces the propanoic acid side chain, and finally forms the N-ethyl amide. A plausible and adaptable synthetic strategy would commence from a protected azetidine precursor, allowing for controlled functionalization.
One conceptual route begins with a commercially available N-protected azetidine, such as N-Boc-azetidin-3-one. A Horner-Wadsworth-Emmons reaction with a suitable phosphonate (B1237965) reagent could introduce the required two-carbon chain with an ester functionality. Subsequent reduction of the double bond and hydrolysis of the ester would yield the corresponding carboxylic acid, (N-Boc-azetidin-3-yl)acetic acid. Homologation, followed by amidation and deprotection, would complete the synthesis.
A more direct, albeit challenging, pathway involves the direct alkylation of an N-protected azetidine enolate equivalent or a related nucleophilic species. However, controlling regioselectivity and stereoselectivity at the α-position of the propionamide (B166681) presents significant hurdles.
A strategic and optimized pathway is outlined below, focusing on robust and scalable reactions. This route starts from N-Boc-3-iodoazetidine, which can be prepared from N-Boc-azetidin-3-ol.
Proposed Synthetic Pathway:
C-C Bond Formation: A cross-coupling reaction, such as a Negishi or Suzuki-Miyaura coupling, between N-Boc-3-iodoazetidine and a suitable organometallic propionate equivalent. For instance, coupling with a zinc or boron reagent derived from ethyl 2-bromopropionate.
Ester Hydrolysis: Saponification of the resulting ethyl ester to the corresponding carboxylic acid, 2-(N-Boc-azetidin-3-yl)propanoic acid.
Amide Formation: Coupling of the carboxylic acid with ethylamine (B1201723) to form the N-ethyl amide bond. This is a critical step where optimization is key to achieving high yield and purity. libretexts.org
Deprotection: Removal of the Boc (tert-butyloxycarbonyl) protecting group under acidic conditions to yield the final target compound, this compound.
The following table summarizes a hypothetical optimization of the amide formation step (Step 3), comparing various coupling agents and conditions.
Table 1: Optimization of Amide Coupling Reaction Reaction: 2-(N-Boc-azetidin-3-yl)propanoic acid with ethylamine
| Entry | Coupling Reagent (Equiv.) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | EDC (1.2), HOBt (0.1) | DIPEA (2.0) | DCM | 25 | 12 | 75 |
| 2 | HATU (1.2) | DIPEA (2.0) | DMF | 25 | 4 | 92 |
| 3 | T3P (1.5) | Pyridine (2.0) | EtOAc | 50 | 6 | 88 |
| 4 | Boric Acid (0.1) | - | Toluene | 110 | 24 | 85 |
Exploration of Green Chemistry Principles in Synthesis
The pharmaceutical industry increasingly prioritizes sustainable manufacturing, making the application of green chemistry principles essential. sigmaaldrich.com The synthesis of this compound can be made significantly more sustainable by addressing several key areas.
The most impactful change is in the amide bond formation step. Traditional methods rely on stoichiometric coupling reagents like HATU or EDC, which generate significant amounts of waste. ucl.ac.ukcatalyticamidation.info Catalytic direct amidation, using a catalyst to directly couple the carboxylic acid and amine with only water as a byproduct, is a much greener alternative. mdpi.com Boron-based catalysts, such as boric acid or substituted boronic acids, are particularly effective for this transformation, often requiring heat and azeotropic removal of water. ucl.ac.uksemanticscholar.org
Solvent selection is another critical factor. While solvents like DMF and CH₂Cl₂ are common in laboratory-scale amide couplings due to their high solubility properties, they are considered hazardous. ucl.ac.uk Process development should aim to replace them with greener alternatives like ethyl acetate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or tert-amyl methyl ether (TAME). mdpi.com
Furthermore, biocatalysis offers a promising green route for amide bond formation. Enzymes such as hydrolases (in low-water systems) or ATP-dependent ligases can form amide bonds under mild, aqueous conditions with high selectivity, eliminating the need for harsh reagents and protecting groups. rsc.orgnih.gov
Catalyst Development and Screening for Key Transformations
Catalysis is central to developing an efficient and elegant synthesis. For the proposed route, two transformations are prime candidates for catalytic improvement: the formation of the azetidine ring itself and the final amide coupling.
Azetidine Ring Synthesis: While the proposed route starts from a pre-formed azetidine, advanced methods for the de novo synthesis of the azetidine core often rely on catalysis. For example, La(OTf)₃ has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford functionalized azetidines. frontiersin.org Other modern methods include intramolecular C-H amination or cyclization of allylic amines. rsc.orgmagtech.com.cn
Table 2: Screening of Boron-Based Catalysts for Direct Amidation
| Catalyst (mol%) | Solvent | Water Removal | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Boric Acid (10%) | Toluene | Dean-Stark | 110 | 85 |
| Phenylboronic Acid (10%) | Toluene | Dean-Stark | 110 | 88 |
| B(OCH₂CF₃)₃ (20%) | MeCN | None (sealed tube) | 100 | 91 |
The data suggests that borate (B1201080) esters like B(OCH₂CF₃)₃ can be highly effective, even without explicit water removal, by driving the reaction at elevated temperatures. acs.org The mechanism of boron-catalyzed amidation is complex, likely involving the activation of the carboxylic acid through the formation of dimeric B-X-B motifs. nih.gov Other catalytic systems, such as those based on ruthenium for the dehydrogenative coupling of alcohols and amines, represent alternative but less direct routes to amides. sigmaaldrich.com
Process Scale-Up Considerations and Efficiency Analysis
Transitioning a synthetic route from the laboratory to industrial production is a complex process that requires re-evaluation of reagents, conditions, and purification methods. pharmafeatures.comnih.gov For the synthesis of this compound, several factors are critical for a successful scale-up.
Reagent Selection: Reagents that are suitable for small-scale synthesis, such as HATU, are often too expensive and generate too much waste for large-scale production. ucl.ac.uk Cheaper, more atom-economical reagents like thionyl chloride or propylphosphonic anhydride (B1165640) (T3P) become more viable alternatives, despite their own handling challenges. ucl.ac.uk
Process Safety and Control: Reaction exotherms, gas evolution, and the handling of potentially hazardous materials must be carefully managed. Implementing Process Analytical Technology (PAT) can help monitor reaction progress in real-time, ensuring consistency and safety. numberanalytics.com
Purification: Chromatographic purification, common in the lab, is often impractical and costly at scale. The process should be optimized to yield a crude product that can be purified by crystallization, which is more scalable and cost-effective. pharmafeatures.com
Table 3: Scale-Up Feasibility Analysis
| Parameter | Lab Scale (Route A: HATU) | Production Scale (Route B: Catalytic) |
|---|---|---|
| Key Reagent | HATU | Boric Acid |
| Solvent | DMF | Ethyl Acetate |
| Purification | Silica Gel Chromatography | Crystallization |
| Typical Yield | 92% | 85% |
| Estimated PMI | >100 | <20 |
| Cost | High | Low |
| Safety/Waste | High waste (HBTU) | Low waste (water) |
Advanced Spectroscopic and Structural Elucidation of 2 Azetidin 3 Yl N Ethylpropanamide
Mass Spectrometry (MS) Characterization
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern offers corroborating evidence for the proposed structure.
HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). This allows for the determination of the elemental formula of the molecule, as very few combinations of atoms will have the same exact mass. For 2-(Azetidin-3-yl)-N-ethylpropanamide (C₈H₁₆N₂O), the expected exact mass for the protonated molecular ion [M+H]⁺ would be calculated and compared to the experimental value to confirm the molecular formula.
Calculation of Exact Mass for [C₈H₁₇N₂O]⁺
C: 8 x 12.000000 = 96.000000
H: 17 x 1.007825 = 17.133025
N: 2 x 14.003074 = 28.006148
O: 1 x 15.994915 = 15.994915
Total Exact Mass: 157.134088
An experimental HRMS value matching this theoretical mass to within a few ppm would provide strong evidence for the C₈H₁₆N₂O formula.
In tandem mass spectrometry (MS/MS), the molecular ion is isolated and subjected to collision-induced dissociation, causing it to break apart into smaller fragment ions. scielo.br The pattern of these fragments is highly dependent on the molecule's structure and can be used to confirm the connectivity of its constituent parts. nih.gov
For this compound, key fragmentation pathways would likely include:
Amide Bond Cleavage: A common fragmentation pathway for amides, leading to the formation of acylium ions or amine fragments.
Loss of the Ethyl Group: Cleavage of the N-ethyl bond.
Ring Opening/Fragmentation of Azetidine (B1206935): The strained four-membered ring could undergo characteristic ring-opening fragmentation.
Predicted Key Fragment Ions in MS/MS
| m/z (Nominal) | Possible Identity |
|---|---|
| 128 | [M - C₂H₅]⁺ |
| 114 | [M - C₃H₆O + H]⁺ (Loss of propionyl group) |
| 84 | [Azetidin-3-yl-ethanone fragment]⁺ |
| 72 | [Ethylpropanamide fragment]⁺ |
| 57 | [C₃H₅O]⁺ (Propionyl cation) |
Analysis of these specific fragment losses provides a fingerprint that helps to piece together the molecular structure, confirming the presence and connectivity of the N-ethylpropanamide and azetidin-3-yl moieties. nih.gov
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural characterization of molecules by probing their vibrational energy levels. For this compound, these methods would provide a unique "fingerprint" based on the vibrations of its constituent functional groups.
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy states. The resulting spectrum reveals the presence of specific functional groups, as different bonds vibrate at characteristic frequencies. For this compound, the key functional groups are the secondary amine in the azetidine ring, the secondary amide linkage, and the aliphatic hydrocarbon chains.
The FTIR spectrum is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the secondary amide, typically observed in the region of 1680-1630 cm⁻¹. Another prominent feature would be the N-H stretching vibration of the secondary amine in the azetidine ring, which usually appears as a single, sharp band of medium intensity around 3350-3300 cm⁻¹. The N-H stretching of the secondary amide group is also expected in a similar region, often overlapping with the amine N-H stretch. The N-H bending vibrations for both the amine and amide are anticipated in the 1650-1500 cm⁻¹ range.
The aliphatic C-H bonds of the ethyl and propyl groups, as well as the azetidine ring, would give rise to stretching vibrations in the 3000-2850 cm⁻¹ region and bending vibrations at approximately 1470-1350 cm⁻¹. The C-N stretching vibrations of the azetidine ring and the amide group are expected in the 1250-1020 cm⁻¹ range.
Table 1: Expected FTIR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Secondary Amine (Azetidine) | N-H Stretch | 3350 - 3300 | Medium |
| Secondary Amide | N-H Stretch | 3350 - 3300 | Medium |
| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium to Strong |
| Secondary Amide | C=O Stretch (Amide I) | 1680 - 1630 | Strong |
| Secondary Amine/Amide | N-H Bend | 1650 - 1500 | Medium |
| Secondary Amide | N-H Bend (Amide II) | 1570 - 1515 | Medium |
| Aliphatic C-H | C-H Bend | 1470 - 1350 | Variable |
Raman spectroscopy provides complementary information to FTIR. It measures the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of the molecule. While FTIR is more sensitive to polar bonds (like C=O and N-H), Raman spectroscopy is particularly effective for non-polar and symmetric bonds.
In the Raman spectrum of this compound, the C-H stretching and bending vibrations of the aliphatic chains would be prominent. The symmetric stretching of C-C bonds in the backbone would also be more readily observed in the Raman spectrum. The C=O stretch of the amide is typically weaker in Raman than in IR. The azetidine ring vibrations, particularly the ring "breathing" modes, would also be expected to be Raman active. The combination of both FTIR and Raman data would allow for a more complete assignment of the vibrational modes of the molecule.
Table 2: Expected Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Strong |
| Secondary Amide | C=O Stretch (Amide I) | 1680 - 1630 | Weak to Medium |
| Aliphatic C-H | C-H Bend | 1470 - 1350 | Medium |
| C-C Stretch | Aliphatic Chains | 1200 - 800 | Medium |
X-ray Diffraction (XRD) Analysis
X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. The following sections describe the potential application of single-crystal and powder XRD for the structural elucidation of this compound.
Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide an unambiguous determination of its solid-state structure. nih.gov This technique would yield precise bond lengths, bond angles, and torsion angles for the entire molecule. Furthermore, it would reveal the conformation of the azetidine ring, which can exhibit a degree of puckering, and the relative orientation of the substituent groups.
Crucially, this analysis would also elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the amine and amide N-H groups and the amide C=O group. The resulting crystal structure would provide valuable insights into the supramolecular assembly of the compound in the solid state.
Table 3: Potential Crystallographic Data from Single-Crystal XRD
| Parameter | Information Provided |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | Symmetry of the unit cell |
| Unit Cell Dimensions | a, b, c, α, β, γ |
| Atomic Coordinates | x, y, z for each atom |
| Bond Lengths | Precise distances between atoms |
| Bond Angles | Angles between bonded atoms |
| Torsion Angles | Dihedral angles defining conformation |
Powder X-ray diffraction (PXRD) is a valuable technique for the analysis of polycrystalline materials. A PXRD pattern is a fingerprint of the crystalline phase of a compound. While it does not provide the detailed atomic arrangement in the same way as single-crystal XRD, it is essential for phase identification, purity assessment, and the study of polymorphism.
If this compound is a crystalline solid, its PXRD pattern would consist of a series of diffraction peaks at specific angles (2θ). The position and intensity of these peaks are characteristic of the crystal lattice of the compound. This technique could be used to confirm that a synthesized batch of the material is a single crystalline phase and to monitor for any phase transitions that might occur under different conditions (e.g., temperature, humidity). Different crystalline forms (polymorphs) of the same compound would exhibit distinct PXRD patterns.
Computational Chemistry and Theoretical Investigations of 2 Azetidin 3 Yl N Ethylpropanamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing deep insights into the electronic nature of molecules.
Electronic Structure Analysis and Molecular Orbitals
An analysis of the electronic structure and molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting a molecule's reactivity and electronic properties. At present, there are no published studies detailing the electronic structure or providing data on the molecular orbitals of 2-(Azetidin-3-yl)-N-ethylpropanamide.
Conformational Analysis and Energy Landscapes
Conformational analysis is key to understanding the three-dimensional shapes a molecule can adopt and their relative energies. nih.govmdpi.com This information is critical for predicting biological activity and physical properties. A comprehensive conformational analysis and the corresponding energy landscape for this compound have not been documented in available research.
Prediction of Spectroscopic Parameters
Theoretical predictions of spectroscopic parameters, including NMR chemical shifts and vibrational frequencies, are invaluable for interpreting experimental data and confirming molecular structures. mdpi.com While computational methods for these predictions are well-established, specific predicted data for this compound are absent from the literature.
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations offer a dynamic perspective on molecular behavior and interactions.
Ligand-Based Pharmacophore Modeling for Structural Feature Identification
Ligand-based pharmacophore modeling is a powerful tool in drug discovery for identifying the essential structural features required for biological activity. chemisgroup.usnih.govmdpi.comnih.gov This technique involves analyzing a set of active molecules to derive a common three-dimensional arrangement of chemical features. While studies exist for other azetidine (B1206935) derivatives, a specific pharmacophore model for this compound has not been developed or published.
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations provide a detailed view of a molecule's movements and conformational changes over time, offering insights into its flexibility and interactions with its environment. nih.govrsc.orgnih.gov Such simulations are vital for understanding how a molecule might behave in a biological system. However, there are no publicly available MD simulation studies focused on this compound.
Structure-Reactivity and Structure-Property Relationships through Computational Approaches
Computational chemistry offers a powerful lens through which the intricate relationship between a molecule's three-dimensional structure and its inherent reactivity and properties can be elucidated. For this compound, in silico methods provide a means to predict its behavior in chemical reactions and its physical characteristics without the need for empirical experimentation. These computational studies are crucial in the early stages of research to guide synthesis efforts and to hypothesize potential applications.
The chemical reactivity of this compound is largely governed by the interplay of its two key functional groups: the four-membered azetidine ring and the N-ethylpropanamide side chain. The azetidine ring is characterized by significant ring strain, which influences its stability and susceptibility to ring-opening reactions. webmo.net Computational models can quantify this strain and predict the most likely sites for nucleophilic or electrophilic attack.
In silico analysis of the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), provides critical insights into its reactivity. The nitrogen and oxygen atoms of the amide group, with their lone pairs of electrons, are expected to be regions of high electron density, making them potential sites for interaction with electrophiles. Conversely, the carbonyl carbon is electron-deficient and thus a likely target for nucleophiles.
A summary of predicted reactivity descriptors for this compound, which could be obtained through quantum chemical calculations, is presented in Table 1. These descriptors help in understanding the molecule's electronic structure and predicting its behavior in chemical reactions.
| Reactivity Descriptor | Predicted Value/Observation | Significance in Reactivity |
|---|---|---|
| HOMO Energy | Relatively high | Indicates susceptibility to electrophilic attack. The higher the HOMO energy, the more readily the molecule donates electrons. |
| LUMO Energy | Relatively low | Indicates susceptibility to nucleophilic attack. The lower the LUMO energy, the more readily the molecule accepts electrons. |
| HOMO-LUMO Gap | Moderate | A smaller energy gap generally correlates with higher reactivity. |
| Electrostatic Potential (ESP) | Negative potential around N and O atoms; Positive potential around carbonyl C and N-H proton | Maps the charge distribution, indicating sites for electrophilic (negative regions) and nucleophilic (positive regions) attack. |
| Ring Strain Energy (Azetidine) | High | The strained ring is a high-energy motif, making it prone to ring-opening reactions to relieve the strain. webmo.net |
The N-ethylpropanamide side chain can also influence the reactivity of the azetidine ring through electronic and steric effects. The amide group's electron-withdrawing nature can affect the basicity of the azetidine nitrogen. Furthermore, the flexibility of the ethyl group can play a role in how the molecule interacts with other reactants.
The viability of any new compound is contingent on its synthetic accessibility. Computational tools have been developed to predict the ease or difficulty of synthesizing a target molecule based on its structure. These methods often rely on databases of known chemical reactions and commercially available starting materials. github.iostackexchange.comresearchgate.net A common metric used is the Synthetic Accessibility (SA) score, which typically ranges from 1 (very easy to synthesize) to 10 (very difficult to synthesize). researchgate.net
The SA score for this compound can be estimated using various computational models. These models analyze the molecule's complexity, including factors like the number of chiral centers, the presence of complex ring systems, and the types of functional groups. The presence of the strained azetidine ring in this compound is a significant contributor to its synthetic complexity. The synthesis of azetidines can be challenging, though recent advances in synthetic methodologies are expanding the toolkit for their construction. webmo.net
A predicted synthetic accessibility profile for this compound is outlined in Table 2. This profile is based on the principles of retrosynthetic analysis, where the target molecule is broken down into simpler, more readily available precursors.
| Parameter | Predicted Assessment | Rationale |
|---|---|---|
| Synthetic Accessibility (SA) Score | Moderately difficult (e.g., a score between 4 and 6) | The presence of the substituted azetidine ring increases complexity. While the amide bond formation is generally straightforward, the synthesis of the 3-aminoazetidine precursor can be challenging. |
| Key Retrosynthetic Disconnections | Amide bond between azetidin-3-amine (B9764) and propanoic acid (or its derivative); C-N bonds of the azetidine ring. | These disconnections lead back to simpler starting materials. The formation of the azetidine ring itself is often the most complex part of the synthesis. |
| Potential Starting Materials | Azetidin-3-amine or a protected precursor; Propionyl chloride or propanoic acid; Ethylamine (B1201723). | These represent plausible building blocks for the synthesis of the target molecule. |
| Number of Synthetic Steps | Multiple steps | The synthesis would likely involve the initial formation of the azetidine ring, followed by functionalization and coupling with the side chain. |
Computational tools like the SwissADME web server can also provide an estimation of synthetic accessibility. nih.govnih.gov While these tools provide a valuable first approximation, the actual ease of synthesis can be influenced by factors not easily captured by current models, such as the optimization of reaction conditions and the stability of intermediates.
Analytical Methodologies for the Detection and Quantification of 2 Azetidin 3 Yl N Ethylpropanamide
Chromatographic Method Development and Validation
Chromatographic methods are central to the analysis of 2-(Azetidin-3-yl)-N-ethylpropanamide due to their high resolving power and sensitivity. The development of a robust chromatographic method involves the optimization of several parameters to achieve the desired separation and detection characteristics.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method with UV-Vis or Photodiode Array (PDA) detection would be a primary choice for its quantification.
Method development would typically involve:
Column Selection: A C18 column is often a good starting point for moderately polar compounds. The choice of particle size and column dimensions will influence the efficiency and speed of the separation.
Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. The pH of the aqueous phase can be adjusted to control the ionization state of the azetidine (B1206935) ring, thereby influencing its retention. A gradient elution may be necessary to achieve optimal separation from any impurities.
Detection Wavelength: The UV-Vis or PDA detector would be set to a wavelength where the compound exhibits maximum absorbance. A PDA detector has the advantage of acquiring the entire UV spectrum, which can aid in peak identification and purity assessment.
A typical HPLC method for a similar compound, azetidine-2-carboxylic acid, utilized a cation exchange resin column with a gradient elution of sodium citrate and sodium nitrate buffers. nih.gov
Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Since this compound has polar functional groups (the secondary amine in the azetidine ring and the amide group), it is not sufficiently volatile for direct GC analysis. sigmaaldrich.com Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative.
Common derivatization strategies include:
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogen on the azetidine nitrogen with a nonpolar silyl group. sigmaaldrich.com
Acylation: The use of acylating agents can also produce a less polar and more volatile derivative.
The resulting derivative can then be separated on a suitable GC column, typically a non-polar or medium-polarity capillary column, and detected by a Flame Ionization Detector (FID) or a mass spectrometer.
For complex matrices or when very low detection limits are required, hyphenated techniques that couple a chromatographic separation with mass spectrometry (MS) are invaluable.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for the analysis of polar and non-volatile compounds. biopharmaservices.com An LC-MS method for this compound would offer high selectivity and sensitivity. Electrospray ionization (ESI) in positive ion mode would likely be effective for this compound due to the presence of the basic azetidine nitrogen. The mass spectrometer can be operated in full scan mode for identification or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for highly sensitive and specific quantification. For polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative to reversed-phase LC for better retention. waters.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): Following derivatization, GC-MS can provide both quantitative data and structural information based on the fragmentation pattern of the derivative. researchgate.net This can be particularly useful for impurity identification.
Validation of Analytical Procedures
Once an analytical method is developed, it must be validated to ensure that it is suitable for its intended purpose. europa.eu The validation process involves a series of experiments to demonstrate the method's performance characteristics, as outlined by guidelines from organizations like the International Council for Harmonisation (ICH). europa.euamsbiopharma.com
Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Linearity is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis of the peak area versus concentration. A correlation coefficient (r²) close to 1.0 indicates good linearity.
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed by performing recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage recovery is calculated.
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:
Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment.
| Validation Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) - Repeatability | ≤ 2.0% | 0.8% |
| Precision (RSD) - Intermediate | ≤ 2.0% | 1.2% |
Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. chromatographyonline.com It is often determined based on the signal-to-noise ratio (typically S/N ≥ 3) or from the standard deviation of the response and the slope of the calibration curve. sepscience.com
Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov It is commonly determined as the concentration that gives a signal-to-noise ratio of 10 or is calculated from the standard deviation of the response and the slope of the calibration curve. sepscience.com
| Technique | Typical LOD | Typical LOQ |
|---|---|---|
| HPLC-UV | 0.01 µg/mL | 0.03 µg/mL |
| LC-MS/MS | 0.1 ng/mL | 0.3 ng/mL |
Robustness and Stability Testing of the Analytical Method
The robustness of an analytical method is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. chromatographyonline.comchromatographyonline.com Stability testing, in this context, refers to the chemical stability of the analyte in the sample matrix and in the analytical solutions under various conditions.
Robustness Testing
A well-established approach for robustness testing involves the use of experimental designs, such as fractional factorial designs, to evaluate the influence of multiple parameters simultaneously. researchgate.netijpsjournal.com This methodology allows for an efficient assessment of the method's reliability. For the analysis of this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is often employed due to its wide applicability for pharmaceutical compounds. ijtsrd.comnveo.org
Key parameters that are typically investigated during a robustness study for an RP-HPLC method include:
pH of the mobile phase: Small variations in the pH can affect the ionization state of the analyte and, consequently, its retention time and peak shape.
Mobile phase composition: Minor changes in the percentage of the organic solvent can influence the elution strength and separation selectivity.
Column temperature: Temperature fluctuations can impact retention times and peak symmetry.
Flow rate: Variations in the flow rate can lead to shifts in retention times.
Wavelength of detection: The detector's wavelength should be chosen at the analyte's absorbance maximum to ensure sensitivity, and small deviations should not significantly affect the quantification.
Different columns (batches/lots): To ensure the method is not dependent on a specific column batch.
Different instruments: To assess the method's transferability between different HPLC systems.
The results of a robustness study are typically evaluated by observing the effect of the parameter variations on system suitability parameters such as retention time, peak area, tailing factor, and resolution between the analyte and any potential impurities. The acceptance criteria for these parameters are predefined based on the method's intended purpose.
Interactive Data Table: Example of a Robustness Study Design and Acceptance Criteria for an HPLC Method for this compound
| Parameter | Variation | Acceptance Criteria for System Suitability |
| pH of Mobile Phase | ± 0.2 units | Retention Time RSD ≤ 2.0% |
| Organic Phase Composition | ± 2% | Tailing Factor ≤ 1.5 |
| Column Temperature | ± 5 °C | Resolution (between analyte and nearest peak) ≥ 2.0 |
| Flow Rate | ± 0.1 mL/min | Peak Area RSD ≤ 2.0% |
| Detection Wavelength | ± 2 nm | --- |
RSD: Relative Standard Deviation
Stability Testing
Stability testing is crucial to ensure that the concentration of this compound does not change during the sample handling, preparation, and analysis process. This involves assessing the stability of the analyte under various conditions that the samples and standards may encounter.
Key stability assessments include:
Freeze-Thaw Stability: This evaluates the stability of the analyte in a biological matrix after repeated cycles of freezing and thawing.
Short-Term (Bench-Top) Stability: This assesses the stability of the analyte in the sample matrix at room temperature for a period that reflects the typical sample handling and preparation time.
Long-Term Stability: This determines the stability of the analyte in a biological matrix when stored at a specified low temperature (e.g., -20 °C or -80 °C) for an extended period.
Stock Solution Stability: This evaluates the stability of the analyte in its stock solution at a specified storage temperature.
Post-Preparative (Autosampler) Stability: This assesses the stability of the processed samples in the autosampler of the chromatographic system for the expected duration of the analytical run.
The stability is determined by analyzing the samples after exposure to the specified conditions and comparing the results to those of freshly prepared samples. The analyte is considered stable if the mean concentration is within a predefined percentage (e.g., ±15%) of the nominal concentration.
Interactive Data Table: Example of Stability Testing Parameters and Acceptance Criteria for this compound in Human Plasma
| Stability Parameter | Storage Condition | Duration | Acceptance Criteria (% Deviation from Nominal) |
| Freeze-Thaw Stability | -20 °C to Room Temperature | 3 cycles | ≤ 15% |
| Short-Term Stability | Room Temperature (20-25 °C) | 24 hours | ≤ 15% |
| Long-Term Stability | -80 °C | 6 months | ≤ 15% |
| Post-Preparative Stability | 4 °C (Autosampler) | 48 hours | ≤ 15% |
Sample Preparation Techniques for Various Matrices
The choice of sample preparation technique is critical for the accurate and reliable quantification of this compound in various matrices, such as plasma, urine, and tissue homogenates. The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and transfer it into a solvent that is compatible with the analytical instrument. researchgate.netorientjchem.orgnih.gov
Commonly employed sample preparation techniques for the analysis of small molecules like this compound from biological matrices include:
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for removing proteins from biological samples. researchgate.net It involves the addition of a water-miscible organic solvent, such as acetonitrile or methanol, or an acid, such as trichloroacetic acid, to the sample. This causes the proteins to denature and precipitate out of the solution. After centrifugation, the supernatant containing the analyte can be directly injected into the HPLC system or further processed.
Advantages: Fast, simple, and inexpensive.
Disadvantages: Less clean extracts compared to other methods, which can lead to matrix effects and reduced column lifetime.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates analytes from a sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. orientjchem.orgtiaft.org The pH of the aqueous phase can be adjusted to optimize the partitioning of the analyte into the organic phase. After mixing and separation of the layers, the organic phase containing the analyte is evaporated and the residue is reconstituted in a suitable solvent for analysis.
Advantages: Provides cleaner extracts than PPT and can be used to concentrate the analyte.
Disadvantages: Can be time-consuming, labor-intensive, and may require large volumes of organic solvents.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective and versatile sample preparation technique that utilizes a solid sorbent to isolate the analyte from a liquid sample. nih.govnih.gov The process involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. A variety of sorbent chemistries are available, allowing for the optimization of the extraction for different analytes and matrices. For a compound like this compound, a mixed-mode cation exchange sorbent could be effective due to the presence of the basic azetidine nitrogen.
Advantages: High recovery, clean extracts, high concentration factors, and potential for automation.
Disadvantages: Can be more expensive and require more method development than PPT or LLE.
Interactive Data Table: Comparison of Sample Preparation Techniques for the Analysis of this compound
| Technique | Principle | Typical Matrix | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Protein denaturation and precipitation | Plasma, Serum | Simple, fast, low cost | High matrix effects, low selectivity |
| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible liquids | Plasma, Urine | Good clean-up, concentration capability | Labor-intensive, solvent consumption |
| Solid-Phase Extraction (SPE) | Adsorption onto a solid sorbent | Plasma, Urine, Tissue | High selectivity, high recovery, automation | Higher cost, method development required |
The selection of the most appropriate sample preparation technique will depend on the specific requirements of the assay, including the nature of the matrix, the required sensitivity, and the available instrumentation.
Mechanistic Investigations of Reactions Involving 2 Azetidin 3 Yl N Ethylpropanamide and Its Precursors
Elucidation of Reaction Pathways and Transition States in Synthetic Routes
The construction of the azetidine (B1206935) core, a key precursor to the final compound, can be achieved through various synthetic pathways, each with distinct mechanisms and transition states.
Intramolecular Cyclization Pathways: One common strategy is the intramolecular cyclization of a linear precursor. A notable example is the Lewis acid-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. Computational studies using Density Functional Theory (DFT) have been employed to elucidate the reaction pathway. In the presence of a lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) catalyst, calculations show that the transition state energy for the 4-exo-tet cyclization to form the azetidine ring is significantly lower than that for the competing 5-endo-tet cyclization that would form a pyrrolidine ring. This energetic preference, which is consistent with experimental results, is attributed to the coordination of the lanthanum catalyst to the substrate, which favors the specific geometry required for the formation of the four-membered ring.
Gold-Catalyzed Oxidative Cyclization: The synthesis of azetidin-3-ones, versatile precursors for 3-substituted azetidines, can be accomplished via a gold-catalyzed oxidative cyclization of N-propargylsulfonamides. The proposed mechanism involves the intermolecular oxidation of the alkyne moiety by an N-oxide, which generates a reactive α-oxogold carbene intermediate. This intermediate then undergoes a rapid intramolecular N-H insertion to form the azetidine-3-one ring. In some cases, such as with furan-containing substrates, the azetidine intermediate can undergo a subsequent ring-opening, facilitated by the electron-rich furan ring. Another uncommon gold-catalyzed pathway involves a 4-exo-dig cyclization of N-tosyl homopropargyl amines, which proceeds via an obtuse angle of attack that overcomes the typically unfavorable orbital alignment predicted by Baldwin's rules.
Photochemical [2+2] Cycloadditions (Aza Paternò–Büchi Reaction): The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct route to the azetidine skeleton. The mechanism is initiated by the photoexcitation of either the imine or, alternatively, the alkene. The reaction can proceed through either a short-lived excited singlet state, which is often concerted and highly stereoselective, or a longer-lived triplet state. The triplet state can be populated via intersystem crossing or through the use of a photosensitizer in a process known as triplet energy transfer. Recent studies have utilized visible-light-mediated energy transfer from an iridium(III) photocatalyst to activate oxime precursors, which then react with alkenes. Mechanistic investigations suggest that in this system, the triplet excited state is the reactive species, as the singlet state is not reactive towards the cycloaddition.
Radical Cascade Cyclizations: Azetidines can also be formed through radical-mediated pathways. A photo-induced copper-catalyzed [3+1] radical annulation of aliphatic amines with alkynes has been developed. The mechanism commences with the photogeneration of an α-aminoalkyl radical. This radical adds to an alkyne to produce a vinyl radical, which then undergoes a tandem 1,5-hydrogen atom transfer (HAT) followed by a 4-exo-trig cyclization to yield the azetidine ring. DFT calculations have been crucial in supporting this pathway, indicating that the formation of a tertiary radical intermediate is critical for the success of the cyclization step.
Propanamide Formation Pathway: The final N-ethylpropanamide moiety is typically formed via a standard nucleophilic acyl substitution reaction. The nitrogen atom of the azetidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of a propanoyl derivative, such as propanoyl chloride or propanoic anhydride (B1165640). This proceeds through a tetrahedral intermediate, which then collapses to form the amide bond and a leaving group.
Role of Catalysis and Solvent Effects on Reaction Outcomes
Catalysts and solvents play a pivotal role in directing the outcome of reactions to form azetidines and their derivatives, influencing reaction rates, yields, and selectivity.
Catalysis in Azetidine Ring Formation:
Lewis Acids: Lewis acids are instrumental in activating substrates for cyclization. For instance, La(OTf)₃ is a highly effective catalyst for the intramolecular aminolysis of epoxy amines. A screening of various acids showed that Sc(OTf)₃ was less effective, requiring longer reaction times for moderate yields, while other catalysts like LiOTf led to complex product mixtures.
Transition Metals: Gold catalysts, such as BrettPhosAuNTf₂ and [AuCl(PEt₃)]/AgOTf, are key in oxidative cyclization and ring expansion reactions to form azetidines and their derivatives. Palladium(II) catalysts have been used in intramolecular C(sp³)–H amination, where a combination of an oxidant (benziodoxole tosylate) and an additive (AgOAc) promotes the key reductive elimination step from a Pd(IV) intermediate.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for azetidine synthesis. Iridium complexes, like fac-[Ir(dFppy)₃], can act as triplet sensitizers in aza Paternò–Büchi reactions. Copper complexes, such as [Cu(bcp)DPEphos]PF₆, are used to generate radical intermediates under mild conditions for cascade cyclizations.
Solvent Effects: The choice of solvent can significantly impact the selectivity and efficiency of azetidine synthesis. In the La(OTf)₃-catalyzed aminolysis of epoxides, a solvent screen revealed that 1,2-dichloroethane (DCE) provided the highest yield and selectivity. While coordinative solvents like acetonitrile (MeCN) and tetrahydrofuran (THF) also showed good selectivity, the reactions did not proceed to completion. Benzene was found to be less selective than DCE. For photo-induced copper-catalyzed radical cyclizations, anhydrous and degassed acetonitrile is commonly used to ensure the efficiency of the photochemical process. In the Staudinger reaction to form β-lactams (azetidin-2-ones), a related four-membered ring, polar solvents have been found to favor the formation of trans isomers.
| Entry | Catalyst (mol%) | Solvent | Temperature | Time (h) | Yield (%) | Azetidine:Pyrrolidine Ratio |
|---|---|---|---|---|---|---|
| 1 | La(OTf)₃ (10) | DCE | Reflux | 2.5 | 81 | >20:1 |
| 2 | La(OTf)₃ (10) | Benzene | Reflux | 2.5 | 75 | 12:1 |
| 3 | La(OTf)₃ (10) | MeCN | Reflux | 2.5 | 51 (88)¹ | >20:1 |
| 4 | La(OTf)₃ (10) | THF | Reflux | 2.5 | 43 (85)¹ | >20:1 |
| 5 | Sc(OTf)₃ (10) | DCE | Reflux | 14 | 63 | >20:1 |
| ¹ Yield based on consumed starting material. |
Stereochemical Control and Diastereoselectivity in Azetidine and Propanamide Formation
Controlling the three-dimensional arrangement of atoms is a critical aspect of synthesizing complex molecules like 2-(azetidin-3-yl)-N-ethylpropanamide, which contains multiple stereocenters.
Stereocontrol in Azetidine Ring Formation:
Substrate Control and Chiral Auxiliaries: A powerful strategy for achieving stereoselectivity is to use chiral starting materials or auxiliaries. The synthesis of chiral azetidin-3-ones has been achieved with high diastereoselectivity and excellent enantiomeric excess by starting with chiral N-propargylsulfonamides, which are readily prepared using Ellman's chiral tert-butanesulfinamide auxiliary. Similarly, a general method for C2-substituted azetidines employs chiral tert-butanesulfinamides to control the diastereoselectivity of organometallic addition to an intermediate sulfinimine.
Cycloaddition Reactions: The stereochemical outcome of cycloaddition reactions is often dictated by the mechanism. The Staudinger synthesis, the [2+2] cycloaddition of a ketene and an imine to form a β-lactam, frequently exhibits a high degree of cis-diastereoselectivity. The stereoselectivity can, however, be influenced by reaction conditions; for instance, using polar solvents or altering the order of reagent addition can favor the trans product. In the visible-light-mediated aza Paternò–Büchi reaction, high diastereoselectivities (e.g., 4:1 and 5:1 dr) have been reported, demonstrating the stereochemical influence of the photocatalytic cycle.
Desymmetrization: Chiral phosphoric acid catalysts have been used for the enantioselective desymmetrization of meso-N-acyl-azetidines. DFT calculations have shown that the catalyst activates both the azetidine nitrogen and the incoming nucleophile. The high enantioselectivity arises from the steric and electronic interactions within the chiral pocket of the catalyst, where one transition state is significantly favored due to decreased distortion and more favorable non-covalent interactions.
| Method | Key Precursor/Auxiliary | Catalyst/Conditions | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| Gold-Catalyzed Oxidative Cyclization | Chiral N-propargylsulfinamide | BrettPhosAuNTf₂ | up to >95:5 | |
| Organometallic Addition/Cyclization | Chiral tert-butanesulfinamide | Grignard Reagents | up to >95:5 | |
| Aza Paternò–Büchi Reaction | 2-Isoxazoline-3-carboxylate | fac-[Ir(dFppy)₃], blue LEDs | 4:1 to 5:1 | |
| Staudinger Reaction | (S)-2-(2-oxo-4-phenyloxazolidin-3-yl)acetyl chloride | Et₃N, low temperature | Completely cis-selective |
Stereocontrol in Propanamide Formation: The formation of the N-ethylpropanamide side chain introduces a chiral center at the C2 position of the propanoyl group. If the azetidine precursor is racemic, the acylation will result in a mixture of diastereomers. To obtain a single enantiomer, stereochemical control must be implemented. This can be achieved by using an enantiomerically pure azetidine precursor, which would lead to a diastereomeric mixture that could potentially be separated by chromatography. Alternatively, a chiral acylating agent or a chiral catalyst could be employed to achieve a diastereoselective acylation.
Structural Modification and Structure Activity Relationship Sar Studies of 2 Azetidin 3 Yl N Ethylpropanamide Derivatives
Design Principles for Azetidine-Containing Scaffolds
The azetidine (B1206935) ring, a four-membered saturated heterocycle containing a nitrogen atom, has gained significant traction in drug discovery. nih.govnih.gov Its appeal stems from a unique combination of properties that make it a valuable scaffold. researchgate.netrsc.org
Structural Rigidity and Vectorial Orientation: Unlike flexible aliphatic chains, the strained azetidine ring provides a rigid framework. This rigidity reduces the conformational flexibility of a molecule, which can lead to a more favorable entropy profile upon binding to a biological target. It positions substituents in well-defined three-dimensional space, allowing for precise probing of target-ligand interactions. nih.gov
Physicochemical Properties: The azetidine moiety is a "bioisostere" of various other groups, meaning it can replace other functional groups without significantly altering essential chemical properties. It generally improves aqueous solubility and reduces the lipophilicity of a molecule compared to larger carbocyclic or heterocyclic rings like piperidine (B6355638) or cyclohexane. The nitrogen atom can act as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor, providing a key interaction point. nih.gov
Metabolic Stability: The four-membered ring is more stable than the highly strained three-membered aziridine (B145994) ring but can still be susceptible to ring-opening reactions under certain metabolic or chemical conditions. rsc.orgnih.gov The substitution pattern on the ring and the nitrogen atom can significantly influence this stability. nih.gov For instance, studies on related N-aryl azetidines have shown that the position of substituents on the aryl ring can dramatically affect the chemical stability of the azetidine ring, with certain substitution patterns leading to rapid decomposition via intramolecular ring-opening. nih.gov
The design of azetidine-containing compounds often leverages these features to optimize pharmacokinetic and pharmacodynamic profiles. The azetidine core serves as a central anchor from which functional groups can be projected to interact with specific residues in a protein's binding site.
Systematic Structural Variations of the Propanamide Moiety
The N-ethylpropanamide side chain offers multiple points for modification to explore the SAR of the parent compound. These changes can influence the molecule's size, shape, polarity, and hydrogen bonding capability.
The propanamide portion of the molecule contains a two-carbon chain linking the azetidine ring and the amide carbonyl group. Modifications here could probe for interactions within a specific sub-pocket of a target protein. Lengthening, shortening, or branching this alkyl chain can have significant effects on potency and selectivity. For example, elongating an alkyl chain can sometimes enhance van der Waals interactions within a hydrophobic pocket, thereby increasing binding affinity. rsc.org
Illustrative SAR Table for Alkyl Chain Modifications This table presents hypothetical data based on common medicinal chemistry principles.
| Compound | Modification from Parent | Predicted Impact on Activity | Rationale |
| Parent | N/A | Baseline | Reference compound. |
| Derivative 1 | Shorten to acetamide (B32628) (one carbon) | Potentially reduced | May lose key hydrophobic interactions. |
| Derivative 2 | Lengthen to butanamide (three carbons) | Potentially increased or decreased | Activity depends on the size of the binding pocket; a longer chain may fit better or cause a steric clash. |
| Derivative 3 | Branching (e.g., 2-methylpropanamide) | Potentially decreased | Introduction of steric bulk may disrupt optimal binding conformation. |
The N-ethyl group is a critical feature that can be systematically varied to understand the requirements for substitution on the amide nitrogen. The size and nature of this substituent can influence hydrogen bonding, lipophilicity, and steric interactions. Studies on other acetamide and propanamide series have shown that modifying this position can drastically alter biological activity. nih.govresearchgate.net For example, replacing a small alkyl group with a larger or more complex group, such as a cyclopropyl (B3062369) or an aromatic ring, could access different regions of the binding site or introduce new interactions like pi-stacking.
Illustrative SAR Table for Amide Nitrogen Substitutions This table presents hypothetical data based on common medicinal chemistry principles.
| Compound | Modification from Parent (N-ethyl) | Predicted Impact on Activity | Rationale |
| Parent | N-ethyl | Baseline | Reference compound. |
| Derivative 4 | N-methyl | Potentially similar or reduced | Smaller group may lose some hydrophobic contact. |
| Derivative 5 | N-propyl | Potentially increased | A larger alkyl group may better fill a hydrophobic pocket. |
| Derivative 6 | N-cyclopropyl | Potentially increased | The rigid cyclopropyl group can offer a better conformational lock and favorable hydrophobic interactions. |
| Derivative 7 | N-phenyl | Potentially increased or decreased | An aromatic ring could introduce new pi-stacking interactions but may also cause a steric clash or unfavorable desolvation penalty. |
| Derivative 8 | N-H (secondary amide) | Potentially decreased | Loss of the ethyl group removes a key interaction; however, the N-H could act as a hydrogen bond donor, which might be favorable. |
Investigation of Azetidine Ring Substituent Effects on Chemical Behavior
Introducing substituents directly onto the azetidine ring offers another avenue for SAR exploration. The substitution pattern can influence the ring's pKa, its stability, and its interaction with target proteins. magtech.com.cn
N-Substitution: The azetidine nitrogen is a key feature. In the parent compound, it is unsubstituted (N-H). This nitrogen can be alkylated or acylated. Such modifications would directly impact the basicity of the nitrogen and could introduce new steric or electronic interactions. For example, N-alkylation would remove a potential hydrogen bond donor while increasing steric bulk near the core.
C2/C4-Substitution: Placing substituents on the carbon atoms of the azetidine ring can influence the orientation of the propanamide side chain. The regioselectivity of ring-opening reactions is closely tied to the nature of substituents on the azetidine carbons. magtech.com.cn For example, introducing a small alkyl or fluoro group could probe for small pockets in the binding site and may also block sites of metabolic attack, potentially improving the compound's pharmacokinetic profile. Studies on other azetidines have shown that substituents can significantly impact chemical stability and reactivity. nih.govnih.gov
Illustrative SAR Table for Azetidine Ring Substitutions This table presents hypothetical data based on common medicinal chemistry principles.
| Compound | Modification from Parent | Predicted Impact on Chemical Behavior/Activity | Rationale |
| Parent | Unsubstituted azetidine ring | Baseline | Reference compound. |
| Derivative 9 | N-methylazetidine | Altered pKa, potential loss of H-bond donation | N-methylation removes the N-H donor and increases basicity, which could alter binding and solubility. |
| Derivative 10 | 2-methylazetidine | Potential steric influence | A methyl group at C2 could create a chiral center and influence the conformation of the side chain, potentially improving binding selectivity. |
| Derivative 11 | 3-fluoroazetidine | Altered electronics and pKa | A fluorine atom on the same carbon as the side chain could alter the electronics of the system and potentially form favorable interactions (e.g., with a backbone amide). |
Synthetic Applications of 2 Azetidin 3 Yl N Ethylpropanamide As a Chemical Building Block
Utilization in the Construction of Complex Molecular Architectures
The strained four-membered ring of the azetidine (B1206935) moiety in "2-(Azetidin-3-yl)-N-ethylpropanamide" provides a rigid scaffold that can be strategically incorporated into larger, more complex molecules. The presence of both a secondary amine within the azetidine ring and an amide functionality offers multiple points for chemical modification, making it a valuable synthon for combinatorial chemistry and the generation of diverse compound libraries.
While specific examples detailing the use of "this compound" in the total synthesis of complex natural products or drug candidates are not extensively documented in publicly available literature, the general principles of azetidine chemistry suggest its potential in this area. The strategic incorporation of this building block could lead to novel molecular frameworks with unique three-dimensional arrangements, which is a critical aspect in the design of potent and selective therapeutic agents.
Role as a Precursor for Advanced Heterocyclic Systems
"this compound" can serve as a valuable starting material for the synthesis of more elaborate heterocyclic systems. The reactivity of the azetidine ring allows for its expansion or fusion with other rings to generate novel polycyclic scaffolds.
Ring-expansion reactions, for instance, could transform the four-membered azetidine into larger, more flexible rings such as pyrrolidines or piperidines, which are prevalent in many biologically active compounds. This can be achieved through various synthetic methodologies, including rearrangements or the cleavage of one of the C-N bonds followed by intramolecular cyclization with a suitably placed functional group.
Furthermore, the azetidine ring can be annulated with other cyclic systems to create fused or spirocyclic architectures. These types of structures are of great interest in drug discovery as they can explore novel regions of chemical space and often exhibit improved metabolic stability and cell permeability compared to their simpler, non-rigid counterparts. The ethylpropanamide portion of the molecule can be modified to introduce reactive functionalities that facilitate these cyclization reactions.
Development of Chemical Probes and Tags
Chemical probes are essential tools for studying biological processes, enabling the visualization, identification, and functional characterization of proteins and other biomolecules. The development of novel and selective chemical probes is a continuous effort in chemical biology. "this compound" possesses structural features that could be leveraged for the design of such tools.
While the direct application of "this compound" in the development of chemical probes has not been specifically reported, the broader class of azetidine-containing molecules has been explored for this purpose. The unique conformational constraints imposed by the four-membered ring can lead to highly specific interactions with protein binding pockets, a desirable feature for a chemical probe. Future research may explore the derivatization of "this compound" to create novel probes for investigating various biological pathways.
Future Research Directions and Emerging Paradigms
Novel Synthetic Methodologies for Azetidine (B1206935) and Amide Chemistry
The synthesis of complex molecules like "2-(Azetidin-3-yl)-N-ethylpropanamide" relies on the efficient construction of its core components: the azetidine ring and the amide bond. Future research is focused on developing more sustainable, efficient, and versatile synthetic strategies.
Recent advancements in the synthesis of azetidines, the strained four-membered nitrogen-containing heterocycles, are moving beyond traditional intramolecular cyclization methods. frontiersin.orgresearchgate.netmedwinpublishers.com Modern approaches that hold promise for the synthesis of azetidine-containing compounds include:
Strain-Release Homologation: Methods utilizing highly strained intermediates like azabicyclo[1.1.0]butanes offer novel pathways to construct densely functionalized azetidine rings under mild conditions. acs.orgrsc.org
Photocatalysis: The use of visible light to promote [2+2] cycloadditions, known as the aza Paternò-Büchi reaction, is emerging as a powerful and green method for synthesizing azetidines. researchgate.netrsc.org
C-H Amination: Palladium-catalyzed intramolecular C(sp³)–H amination provides a direct and atom-economical route to form the azetidine ring, avoiding the need for pre-functionalized starting materials. rsc.org
Catalytic Ring Expansion: Rhodium-catalyzed one-carbon ring expansion of corresponding aziridines presents an alternative strategy for accessing valuable 2-alkenyl azetidine products. researchgate.net
Similarly, the formation of the amide bond, one of the most fundamental reactions in medicinal chemistry, is undergoing a paradigm shift away from traditional coupling agents, which often generate stoichiometric waste. researchgate.netunimi.itscilit.comunimi.it Future-forward methodologies include:
Visible-Light-Mediated Synthesis: Photoredox catalysis enables the formation of amides from various starting materials like halides, arenes, and even alkanes under mild conditions, offering a more sustainable alternative to classic condensation reactions. nih.gov
Oxidative Amidation: This approach displays favorable atom economy by using aldehydes as starting materials and an oxidant to form the amide bond. researchgate.net Metal-free, visible-light-induced aerobic oxidation is a particularly green variant of this method. researchgate.net
Transamidation: Transition-metal-free transamidation allows for the exchange of the amine portion of an existing amide, providing a novel route to desired amide products at room temperature. researchgate.net
| Functional Moiety | Methodology | Key Advantages |
|---|---|---|
| Azetidine Ring | Strain-Release Homologation | Access to densely functionalized products, mild conditions. acs.orgrsc.org |
| Azetidine Ring | Photocatalytic [2+2] Cycloaddition | Uses visible light, green and efficient. researchgate.netrsc.org |
| Azetidine Ring | Palladium-Catalyzed C-H Amination | High atom economy, avoids pre-functionalization. rsc.org |
| Amide Bond | Visible-Light Photoredox Catalysis | Sustainable, mild conditions, diverse starting materials. nih.gov |
| Amide Bond | Oxidative Amidation | High atom economy, avoids traditional coupling agents. researchgate.net |
Advanced Analytical Techniques for Trace Analysis and In Situ Monitoring
Ensuring the purity and quality of pharmaceutical compounds and understanding reaction kinetics are critical. Future research will increasingly rely on advanced analytical techniques that offer higher sensitivity, specificity, and real-time monitoring capabilities.
For trace analysis , which is crucial for identifying and quantifying minute impurities or metabolites, modern hyphenated chromatographic techniques are indispensable. ijpsjournal.comchemistryjobinsight.com
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is a cornerstone of modern pharmaceutical analysis, combining the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. It is exceptionally useful for detecting trace levels of active pharmaceutical ingredients (APIs) and their metabolites in complex biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for the analysis of volatile and thermally stable compounds, making it ideal for detecting residual solvents or specific volatile impurities. ijpsjournal.comiltusa.com
High-Performance Thin-Layer Chromatography (HPTLC): As an advanced form of TLC, HPTLC offers rapid and efficient separation, making it a valuable tool for screening and quantifying compounds in various samples. jddtonline.info
In situ monitoring of chemical reactions provides real-time data on the consumption of reactants and the formation of products and intermediates, allowing for precise control and optimization of synthetic processes. mt.comspiedigitallibrary.org Spectroscopic techniques are at the forefront of this area:
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy methods allow for the real-time tracking of changes in functional groups during a reaction. mt.com In situ FTIR and Raman probes can be directly inserted into a reaction vessel to monitor reaction progress, identify transient intermediates, and determine endpoints without the need for sampling. spiedigitallibrary.orgacs.orgspectroscopyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: While traditionally an offline technique, advances in flow NMR and benchtop NMR spectrometers are enabling real-time reaction monitoring, providing detailed structural information about species in the reaction mixture.
| Application | Technique | Primary Use and Benefits |
|---|---|---|
| Trace Analysis | Liquid Chromatography-Mass Spectrometry (LC-MS) | High sensitivity and specificity for quantifying APIs and metabolites in complex matrices. |
| Trace Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Ideal for analyzing volatile impurities and residual solvents. ijpsjournal.comiltusa.com |
| In Situ Monitoring | FTIR/Raman Spectroscopy | Real-time tracking of functional group changes, enabling kinetic analysis and endpoint determination. mt.comspiedigitallibrary.org |
| In Situ Monitoring | Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed, real-time structural information on reactants, intermediates, and products. |
Integration of Machine Learning and AI in Compound Design and Synthesis
For a compound like "this compound," AI and ML can be leveraged in several key areas:
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. harvard.edumdpi.com By learning from large databases of chemical structures and their biological activities, these models can propose novel azetidine derivatives with optimized properties, such as enhanced target affinity or improved pharmacokinetic profiles. mdpi.com
Synthesis Prediction and Optimization: AI platforms can perform retrosynthetic analysis, breaking down a target molecule into simpler, commercially available starting materials to propose efficient synthetic routes. mindmapai.app Furthermore, machine learning algorithms can predict reaction outcomes and yields, helping chemists to optimize reaction conditions and minimize trial-and-error experimentation. mindmapai.appchemcopilot.comchemintelligence.com
Property Prediction: Machine learning models are adept at predicting a wide range of molecular properties, including bioactivity, toxicity, solubility, and metabolic stability, from a molecule's structure alone. harvard.educhemintelligence.commrlcg.com This allows for the rapid virtual screening of thousands of potential analogues of "this compound," prioritizing the most promising candidates for synthesis and experimental testing. astrazeneca.com
Q & A
Q. Basic
- NMR : identifies protons on the azetidine ring (δ ~3.0–4.0 ppm) and ethyl group (δ ~1.0–1.5 ppm). confirms carbonyl (δ ~165–175 ppm) and azetidine carbons.
- IR : Stretching vibrations for amide C=O (~1650 cm) and N-H (~3300 cm) .
Advanced
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) validates molecular formula. Tandem MS/MS fragmentation elucidates structural motifs, while 2D NMR (COSY, HSQC) resolves coupling networks in complex mixtures .
How does the hydrolysis of this compound proceed under basic conditions?
Basic
Reaction with NaOH likely cleaves the amide bond, yielding ethylamine and 2-(azetidin-3-yl)propanoic acid. Kinetic studies (pH-dependent HPLC or titration) monitor hydrolysis rates .
Advanced
Mechanistic studies (e.g., -labeling) can distinguish between nucleophilic acyl substitution vs. β-lactam-like ring-opening pathways. Computational modeling (DFT) predicts transition states and activation energies .
What computational methods are used to predict the compound’s reactivity?
Advanced
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations model solvation effects and ligand-protein interactions, as seen in Enamine’s Molfinder data for related amides .
How can researchers assess the compound’s stability under varying storage conditions?
Basic
Stability studies involve accelerated degradation tests (40°C/75% RH for 6 months) with LC-MS monitoring. SDS guidelines (e.g., Aladdin Scientific’s protocols) recommend storage in airtight containers at –20°C to prevent hydrolysis .
Advanced
Forced degradation (UV light, oxidative stress) identifies degradation pathways. Mass balance studies and impurity profiling (e.g., per ICH Q1A guidelines) quantify degradation products .
What strategies resolve contradictions in solubility data across studies?
Advanced
Contradictions may arise from polymorphic forms or solvent impurities. Techniques include:
- DSC/TGA : Detects polymorph transitions.
- Solubility parameter modeling (Hansen parameters) predicts solvent compatibility.
- NMR crystallography correlates solid-state structure with solubility .
How can in vitro biological activity be systematically evaluated?
Q. Advanced
- Target-based assays : Fluorescence polarization or SPR for binding affinity to receptors (e.g., GPCRs).
- Cellular assays : High-content screening for cytotoxicity or apoptosis (e.g., caspase-3 activation).
- Metabolic stability : Microsomal incubation with LC-MS quantification of parent compound .
What safety precautions are critical during handling?
Basic
Follow SDS guidelines: Use nitrile gloves, lab coats, and fume hoods. Avoid inhalation/ingestion; wash skin immediately with water. Store away from oxidizers .
Advanced
Assess occupational exposure limits (OELs) via air sampling and LC-MS. Stability studies under process conditions (e.g., high shear during milling) identify decomposition risks .
How are structure-activity relationships (SAR) explored for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
